molecular formula C10H11NO B158377 6-methoxy-2-methyl-1H-indole CAS No. 1968-13-4

6-methoxy-2-methyl-1H-indole

Cat. No. B158377
CAS RN: 1968-13-4
M. Wt: 161.2 g/mol
InChI Key: NFQLMUSRHJTMTB-UHFFFAOYSA-N
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Description

“6-methoxy-2-methyl-1H-indole” is a chemical compound with the molecular formula C10H11NO . It is a type of indole, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives, including “6-methoxy-2-methyl-1H-indole”, are prevalent moieties present in selected alkaloids . They can be prepared via condensation reactions, reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .


Molecular Structure Analysis

The molecular structure of “6-methoxy-2-methyl-1H-indole” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C10H11NO/c1-7-5-8-3-4-9 (12-2)6-10 (8)11-7/h3-6,11H,1-2H3 .


Chemical Reactions Analysis

Indole derivatives, including “6-methoxy-2-methyl-1H-indole”, are employed as reactants in various chemical reactions. These include preparation of indolylquinoxalines by condensation reactions, preparation of alkylindoles via Ir-catalyzed reductive alkylation, and arylation reactions using a palladium acetate catalyst .


Physical And Chemical Properties Analysis

“6-methoxy-2-methyl-1H-indole” is a solid at room temperature . It has a molecular weight of 161.2 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Specific Scientific Field

Microbiology

Summary of the Application

6-Methoxy-1H-Indole-2-carboxylic acid is produced by Bacillus toyonensis and has been found to have antifungal properties .

Methods of Application or Experimental Procedures

The bacterial F1 isolate, identified as Bacillus toyonensis, was screened for the production of antifungal compounds. The purified extract was identified as 6-methoxy-1H-Indole-2-carboxylic acid using advanced spectroscopic techniques .

Results or Outcomes

The purified extract showed stability within a pH range of 6–7 and at temperatures of up to 50 °C. It demonstrated potential antifungal activity in the presence of various surfactants, detergents, and enzymes . A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application or Experimental Procedures

Indole derivatives are synthesized and tested for various pharmacological activities .

Results or Outcomes

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Dye Production

Specific Scientific Field

Biochemistry

Summary of the Application

Methyl 6-methoxy-2-indolecarboxylate is used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO). It is also used in the production of dyes by Escherichia coli expressing multicomponent phenol hydroxylase (mPH) from Pseudomonas sp. strains KL33 and KL28 .

Methods of Application or Experimental Procedures

The compound is introduced to Escherichia coli strains that express specific enzymes. These enzymes metabolize the compound, resulting in the production of dyes .

Results or Outcomes

The outcome is the production of dyes, although the exact color and properties of these dyes are not specified .

Synthesis of Alkaloids

Specific Scientific Field

Organic Chemistry

Summary of the Application

Indole derivatives, including 6-methoxy-2-methyl-1H-indole, are prevalent moieties present in selected alkaloids .

Methods of Application or Experimental Procedures

The application of indole derivatives in the synthesis of alkaloids involves various chemical reactions. The exact procedures can vary depending on the specific alkaloid being synthesized .

Results or Outcomes

The result is the synthesis of various alkaloids, which are a type of naturally occurring chemical compound of mostly basic nitrogen atoms .

Treatment of Various Disorders

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

Indole derivatives are synthesized and tested for these various pharmacological activities .

Results or Outcomes

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis of Diverse Heterocyclic Frameworks

Specific Scientific Field

Organic Chemistry

Summary of the Application

Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .

Methods of Application or Experimental Procedures

Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems, which are challenging to access through traditional synthetic methods .

Results or Outcomes

The cycloaddition reactions involving indoles have resulted in the construction of complex and biologically relevant heterocyclic compounds .

Safety And Hazards

“6-methoxy-2-methyl-1H-indole” is classified under GHS07. It may cause skin irritation (H302) and serious eye irritation (H317). Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

6-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQLMUSRHJTMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445621
Record name 6-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-methyl-1H-indole

CAS RN

1968-13-4
Record name 6-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (7.6 g, 0.2 mol) in dioxane (100 mL) is added dropwise a solution of methyl 6-methoxy-1H-indole-2-carboxylate (8.2 g, 0.04 mol) in dioxane (50 mL) at 0° C. After the addition, the mixture is stirred at room temperature for 1 h and then heated at reflux for 5 h. After cooling to 0° C., the reaction is quenched by water (dropwise) and then 15% aqueous NaOH. After stirring at room temperature for 1 h, the mixture is filtered through Celite. The solid is washed with a large amount of EtOAc. The solvent is washed with brine, dried over Na2SO4 and evaporated under vacuum. The residue is purified by flash column chromatography on silica gel using EtOAc/petroleum ether (1/5) as eluent to yield 61% of 6-methoxy-2-methyl-1H-indole.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide. Using the method in Example 9, Part C, 13.7 g 49 mmol) of 1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone was reacted with 20 mL of trifluoroacetic and the produce chromatographed on silica eluting with 20% EtOAc/hexane. There was obtained 4.8 g (61% yield) of crude 6-methoxy-2-methyl-1H-indole. By the method in Example 6, Part A, this material (30 mmol) was treated with 1.2 g (30 mmol) of 60% NaH/mineral oil and 3.6 mL of benzyl bromide in DMF to give after chromatography on silica (eluting with 25% EtOAc/hexane) 4.77 g (63% yield) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole. By the method in Example 16, Part C, 1.97 g (8 mmol) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole was reacted with 0.73 mL (8.4 mmol) of oxalyl chloride and then ammonia to give 0.875 g (34% yield) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide from EtOAc, mp, 230-234° C.
Name
6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
RD Dillard, NJ Bach, SE Draheim… - Journal of medicinal …, 1996 - ACS Publications
… 6-Methoxy-2-methyl-1H-indole (4b). A solution of 13.7 g (49 mmol) of 3b and 20 mL of trifluoroacetic acid in 250 mL of CH 2 Cl 2 was stirred for 72 h and washed with water. After the …
Number of citations: 172 pubs.acs.org
CJ Trabbic, SM George, EM Alexander, S Du… - European journal of …, 2016 - Elsevier
Certain indolyl-pyridinyl-propenone analogues kill glioblastoma cells that have become resistant to conventional therapeutic drugs. Some of these analogues induce a novel form of non…
Number of citations: 32 www.sciencedirect.com
TOC Leite, JS Novais, BLC de Carvalho… - Current Topics in …, 2020 - ingentaconnect.com
… 3-Acetyl-1-(2-hydroxyethyl)-6-methoxy-2-methyl-1Hindole-4,7-dione (15b). The compound 15b was obtained as an Orange solid with 88% yield, mp: 178-181ºC. IRνmax (cm-1, KBr): …
Number of citations: 5 www.ingentaconnect.com
H Lu, G Zhu, T Tang, Z Ma, Q Chen, Z Chen - Iscience, 2019 - cell.com
C2, C3-disubstituted indole is one of the most frequently encountered motifs in bioactive alkaloids and medicinal chemistry. Thus, developing novel, concise, and efficient access to it is …
Number of citations: 8 www.cell.com
MAK El-Atawy - air.unimi.it
The work presented in this thesis was performed in the laboratory of professor Fabio Ragaini, Department of Chemistry, Milan University (UNIMI), in the period of January 2013 to …
Number of citations: 3 air.unimi.it
P Briard, JC Rossi - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
… Methyl 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indole-1-acetate, C2oHI8C1NO4, Mr= 371" 814, orthorhombic, Pcab, a= 12.045 (5), b= 15.211 (8), c= 19.813 (6) A, V= 3630.1 (30) A…
Number of citations: 5 scripts.iucr.org

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